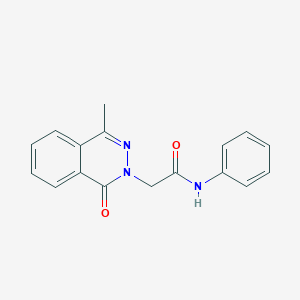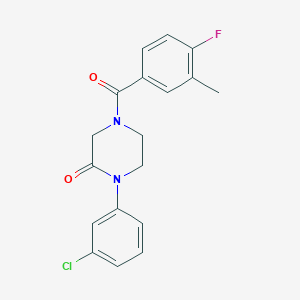![molecular formula C16H15ClN4O2 B5564107 5-(2-chlorophenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-furamide](/img/structure/B5564107.png)
5-(2-chlorophenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-chlorophenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-furamide is a chemical compound that has been synthesized for scientific research purposes. This compound is also known as F901318 and is a member of the furamidine family of compounds. F901318 has been studied for its potential as an antifungal agent and has shown promising results in preclinical studies.
Applications De Recherche Scientifique
Anticancer Activity
- Synthesis and Anticancer Evaluation :
- Novel 1,2,4-triazolin-3-one derivatives, related to the compound of interest, have been synthesized and evaluated for their anticancer potential. A particular compound showed activity against various cancer types including leukemia, lung, renal, colon, CNS, melanoma, ovarian, and breast cancer in in vitro studies (P. Kattimani et al., 2013).
DNA Interaction and Drug Design
- Complex Study with DNA :
- Studies on 2,5-bis(4-guanylphenyl)furan, structurally similar to the compound , have shown enhanced DNA-binding affinity. This research provides insights into the structural origins of drug-DNA interactions, which is crucial for drug design (C. Laughton et al., 1995).
Antimicrobial and Antifungal Activities
- Synthesis and Antimicrobial Activities :
- New 1,2,4-triazole derivatives have been synthesized and screened for antimicrobial activities. Some compounds in this category have shown significant effectiveness against various microorganisms (H. Bektaş et al., 2010).
Molecular Interaction Studies
- Molecular Docking and Interaction Studies :
- Theoretical studies, including molecular docking, have been conducted on similar compounds to understand their interaction mechanisms and potential as EGFR inhibitors, a key target in cancer therapy (A. Karayel, 2021).
Corrosion Inhibition
- Corrosion Inhibition in Metals :
- Triazole derivatives have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic media. Such compounds can offer significant protection and are of interest in industrial applications (M. Lagrenée et al., 2002).
Enzyme Inhibition for Therapeutic Purposes
- Cholinesterase Inhibition :
- Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their potential to inhibit cholinesterase, an important target in the treatment of Alzheimer’s disease and other neurological disorders (N. Riaz et al., 2020).
Antioxidant Properties
- Synthesis and Antioxidant Evaluation :
- A series of new 1,2,4-triazole derivatives have been prepared and screened for their antioxidant and antiradical activities, showcasing the compound's relevance in addressing oxidative stress-related conditions (O. Bekircan et al., 2008).
Propriétés
IUPAC Name |
5-(2-chlorophenyl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2/c1-11(8-21-10-18-9-19-21)20-16(22)15-7-6-14(23-15)12-4-2-3-5-13(12)17/h2-7,9-11H,8H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWPKGLWWPIAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5564029.png)
![(4R)-1-benzyl-N-ethyl-4-{[(2-methylphenyl)acetyl]amino}-L-prolinamide](/img/structure/B5564047.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(2-ethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5564054.png)
![8-fluoro-N-{1-[4-(methylsulfonyl)phenyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5564058.png)
![4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-propylpiperidine-1-carboxamide](/img/structure/B5564065.png)
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B5564071.png)

![2-[4-(1,3-oxazol-5-yl)benzoyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5564087.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-furoyl)-1-piperazinyl]pyrimidine](/img/structure/B5564095.png)


![3-[(7-chloro-4-quinolinyl)amino]-2-naphthoic acid](/img/structure/B5564131.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)propanamide](/img/structure/B5564138.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide](/img/structure/B5564140.png)